molecular formula C15H9N3O3 B12897297 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile CAS No. 13713-11-6

1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile

Cat. No.: B12897297
CAS No.: 13713-11-6
M. Wt: 279.25 g/mol
InChI Key: YRTDVIWFGQTNQJ-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in numerous natural products, pharmaceuticals, and plant protection agents. This particular compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and a carbonitrile group attached to the indole ring system.

Preparation Methods

The synthesis of 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of hydrogen in nitroarenes, which is a versatile and efficient approach for constructing indole ring systems . This method does not require the use of transition metals, making it suitable for pharmaceutical applications where the presence of residual metals is undesirable.

Industrial production methods for this compound typically involve large-scale reactions using similar nucleophilic substitution techniques. The reaction conditions often include the use of chlorotrimethylsilane and triethylamine to facilitate cyclization and formation of the indole ring .

Chemical Reactions Analysis

1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reagents such as hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives, ketones, and substituted indoles.

Scientific Research Applications

1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the nitrophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile can be compared with other similar compounds such as:

    1-Hydroxy-2-(2-hydroxyphenyl)-1H-indole-3-carbonitrile: This compound has a hydroxy group instead of a nitro group, which affects its reactivity and biological activity.

    1-Hydroxy-2-(2-aminophenyl)-1H-indole-3-carbonitrile:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

13713-11-6

Molecular Formula

C15H9N3O3

Molecular Weight

279.25 g/mol

IUPAC Name

1-hydroxy-2-(2-nitrophenyl)indole-3-carbonitrile

InChI

InChI=1S/C15H9N3O3/c16-9-12-10-5-1-3-7-13(10)17(19)15(12)11-6-2-4-8-14(11)18(20)21/h1-8,19H

InChI Key

YRTDVIWFGQTNQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2O)C3=CC=CC=C3[N+](=O)[O-])C#N

Origin of Product

United States

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